molecular formula C24H32N4O5S2 B2479574 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-69-8

2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2479574
CAS RN: 449768-69-8
M. Wt: 520.66
InChI Key: VDUBBDLCBOVYQY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a sulfonyl group, and a morpholino group. It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring would likely play a significant role in its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide and sulfonyl groups might be involved in reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amide and sulfonyl groups .

Scientific Research Applications

Antimycobacterial Applications

One significant application of this compound is in the development of antimycobacterial agents. Studies have shown that derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide demonstrate notable inhibitory activity against Mycobacterium tuberculosis. For instance, specific derivatives were found to inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the micromolar range, showcasing potential as therapeutic agents in treating tuberculosis (Nallangi et al., 2014).

Synthesis and Characterization

The compound and its derivatives have been a focus in the field of synthetic organic chemistry. Research includes the development of novel synthetic methods and characterization of these derivatives. For example, studies have reported on the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing insights into their molecular structure and potential pharmacological activities (Zaki et al., 2017).

Anti-inflammatory Potential

There is also research indicating the anti-inflammatory potential of derivatives of this compound. Investigations into 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one have predicted their potential anti-inflammatory activity, suggesting further exploration in this area (Chiriapkin et al., 2021).

Antibacterial Activity

Research has also focused on the antibacterial properties of these derivatives. For example, studies on 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, providing a basis for further research in developing new antibacterial agents (Doshi et al., 2015).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S2/c1-14(2)27-10-9-19-20(13-27)34-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)35(31,32)28-11-15(3)33-16(4)12-28/h5-8,14-16H,9-13H2,1-4H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUBBDLCBOVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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